molecular formula C8H4BrCl B8175399 1-Bromo-2-chloro-3-ethynylbenzene

1-Bromo-2-chloro-3-ethynylbenzene

Cat. No.: B8175399
M. Wt: 215.47 g/mol
InChI Key: BUXOPBPIAPTVSA-UHFFFAOYSA-N
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Description

1-Bromo-2-chloro-3-ethynylbenzene is an organic compound that belongs to the class of haloalkynes It is characterized by the presence of bromine, chlorine, and an ethynyl group attached to a benzene ring

Preparation Methods

The synthesis of 1-Bromo-2-chloro-3-ethynylbenzene can be achieved through several routes. One common method involves the electrophilic aromatic substitution of benzene derivatives. For instance, starting from 2-chloroaniline, diazotization followed by a Sandmeyer reaction can introduce the bromine atom . Another approach involves the use of aryltrimethylgermanium substrates for facile aromatic chlorination and bromination . Industrial production methods typically involve large-scale electrophilic substitution reactions under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-Bromo-2-chloro-3-ethynylbenzene undergoes various types of chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for coupling reactions, strong bases for nucleophilic substitutions, and oxidizing agents like m-chloroperbenzoic acid for oxidation reactions. Major products formed from these reactions include substituted benzene derivatives and various bromo and chloro compounds.

Scientific Research Applications

1-Bromo-2-chloro-3-ethynylbenzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.

    Biology and Medicine: The compound can be used in the development of pharmaceuticals, particularly in the synthesis of molecules with potential biological activity.

    Industry: It is employed in the production of specialty chemicals and materials, including polymers and advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Bromo-2-chloro-3-ethynylbenzene in chemical reactions typically involves electrophilic aromatic substitution. In this process, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate. This intermediate then undergoes deprotonation to yield the substituted benzene ring . The molecular targets and pathways involved depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

Properties

IUPAC Name

1-bromo-2-chloro-3-ethynylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrCl/c1-2-6-4-3-5-7(9)8(6)10/h1,3-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUXOPBPIAPTVSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=C(C(=CC=C1)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrCl
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.47 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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